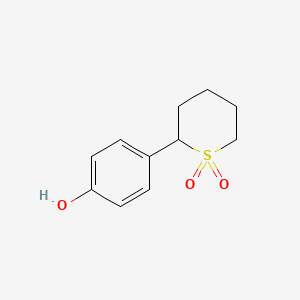
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione is an organic compound that features a thiane ring substituted with a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione typically involves the reaction of 4-hydroxybenzaldehyde with thioacetic acid under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the thiane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thiane ring can be reduced to form a dihydrothiane derivative.
Substitution: The hydroxy group can undergo electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents such as acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothiane derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thiane ring can modulate the compound’s overall reactivity and stability. These interactions can influence various biological processes, including enzyme activity and cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl group but differ in the heterocyclic ring structure.
Phenolic Antioxidants: Compounds such as 4-hydroxybenzoic acid and its derivatives have similar antioxidant properties.
Ferulic Acid Derivatives: These compounds also contain a hydroxyphenyl group and are known for their biological activities.
Uniqueness
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC名 |
4-(1,1-dioxothian-2-yl)phenol |
InChI |
InChI=1S/C11H14O3S/c12-10-6-4-9(5-7-10)11-3-1-2-8-15(11,13)14/h4-7,11-12H,1-3,8H2 |
InChIキー |
ADQGKGBLVUPPPO-UHFFFAOYSA-N |
正規SMILES |
C1CCS(=O)(=O)C(C1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)

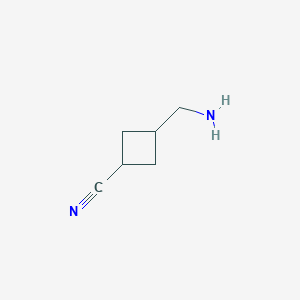
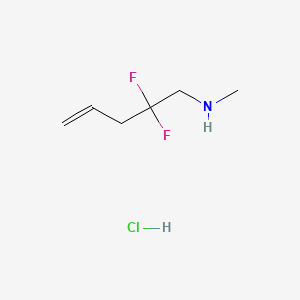

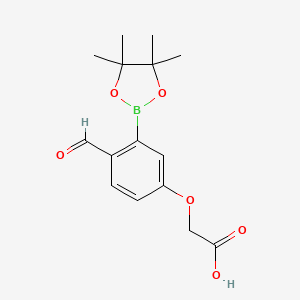
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
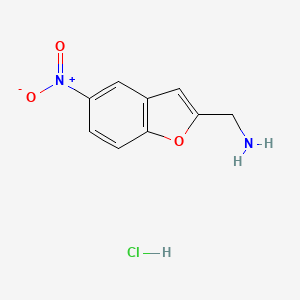
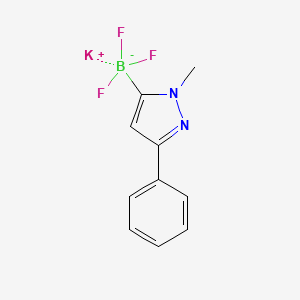
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
